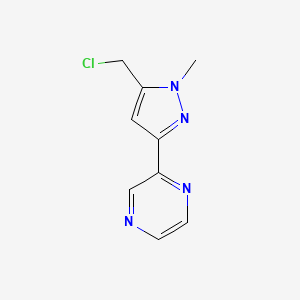
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that suggests diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClN4, with a molecular weight of approximately 200.64 g/mol. The presence of the chloromethyl group and the pyrazole moiety contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound possess significant biological activities. Below are summarized findings from various studies:
Anticancer Activity
- Mechanism of Action : Pyrazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways. For instance, studies demonstrate that modifications at the pyrazine ring can enhance potency against specific kinases involved in tumor growth regulation .
- Case Study : A study on related pyrazine compounds revealed that they exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancers . This suggests that this compound may similarly impact cancer cell viability.
Antimicrobial Activity
Research has indicated that certain pyrazine derivatives show promise as antimicrobial agents. For example, some compounds within this class have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The chloromethyl group may enhance membrane permeability, facilitating greater antibacterial activity.
Cholinesterase Inhibition
Inhibitors of cholinesterases are crucial for treating neurodegenerative diseases like Alzheimer's. Some studies have identified pyrazine derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising IC50 values indicating their effectiveness in modulating cholinergic activity .
Data Table: Biological Activities of Related Pyrazine Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | Anticancer | 0.36 | CDK2 |
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | Cholinesterase Inhibitor | 0.466 | AChE |
| Bis-steroidal pyrazines | Anticancer | <10 | Various Cancer Lines |
| 2-(5-Chloromethyl)-1-methyl-1H-pyrazole | Antimicrobial | 12 | MRSA |
属性
IUPAC Name |
2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-7(5-10)4-8(13-14)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTMYIJBTHECQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













